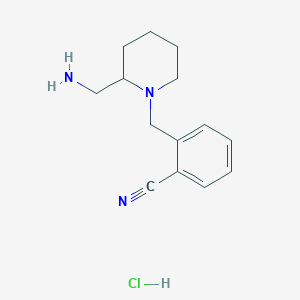

2-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride

Description

2-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride is a hydrochloride salt featuring a benzylnitrile core substituted with a piperidinyl-methyl-aminomethyl group. Its molecular formula is C₈H₉ClN₂ (based on a structurally analogous compound in ), with a molecular weight of 168.626 g/mol. This compound is pharmacologically relevant, serving as an impurity in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes treatment. Synonyms include Alogliptin-20 and Alogliptin Impurity 39, and its CAS registry number is 1134529-25-1.

Its hydrochloride form improves solubility and stability, critical for pharmaceutical applications.

Properties

IUPAC Name |

2-[[2-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.ClH/c15-9-12-5-1-2-6-13(12)11-17-8-4-3-7-14(17)10-16;/h1-2,5-6,14H,3-4,7-8,10-11,16H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXAHKSKQLIRIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN)CC2=CC=CC=C2C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride involves multiple steps. One common synthetic route includes the reaction of 2-(chloromethyl)benzonitrile with 2-(aminomethyl)piperidine under suitable conditions to form the desired product. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

2-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

2-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for developing drugs targeting neurological disorders due to its potential activity on neurotransmitter systems.

2. Neuropharmacology

Research indicates that compounds related to this molecule exhibit activity at serotonin and dopamine receptors, which are critical in treating conditions such as depression and schizophrenia. The piperidine moiety is particularly significant as it is common in many psychoactive drugs .

Case Study 1: Synthesis of Derivatives

In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound to evaluate their binding affinities at various receptor sites. The results indicated that modifications to the piperidine ring significantly enhanced receptor selectivity, suggesting potential for drug optimization .

Case Study 2: Pharmacological Screening

Another study focused on the pharmacological screening of this compound and its derivatives revealed promising results in reducing anxiety-like behaviors in animal models. The findings support its potential use as an anxiolytic agent, paving the way for further clinical investigations .

Mechanism of Action

The mechanism of action of 2-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs (Table 1) include derivatives with variations in substituent positions, amine groups, or heterocyclic systems. These differences influence physicochemical properties and biological activity.

Table 1: Structural Comparison of Similar Compounds

Key Observations:

- Substituent Position : The ortho-substituted compound (CAS 1134529-25-1) exhibits a higher similarity score (0.97) compared to meta- and para-substituted analogs (0.88). The ortho configuration may enhance steric interactions or electronic effects, influencing receptor binding.

- Amine Group: Replacement of the piperidinyl-aminomethyl group with a simpler methylamino group reduces similarity scores, suggesting the piperidine ring contributes to unique pharmacological or physicochemical properties.

- Heterocyclic Systems: Compounds like 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride () differ significantly due to their pyrimidine core, which alters solubility and hydrogen-bonding capacity compared to benzonitrile derivatives.

Physicochemical and Pharmacological Properties

Solubility and Stability:

- The hydrochloride salt form of the target compound enhances aqueous solubility compared to free-base analogs, critical for drug formulation.

- Dihydrochloride salts (e.g., ) exhibit higher acidity and solubility but may require adjusted dosing due to increased ionic strength.

Lipophilicity and Bioavailability:

- Methylamino-substituted analogs (CAS 90389-96-1, 10406-25-4) may exhibit reduced membrane permeability due to lower logP values.

Biological Activity

2-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride, with CAS number 1353987-15-1, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H20ClN3

- Molecular Weight : 265.78 g/mol

- CAS Number : 1353987-15-1

- Purity : Typically ≥ 95% .

The biological activity of the compound is largely attributed to its structural components, particularly the piperidine ring, which is known for its role in various pharmacological activities. Piperidine derivatives often exhibit:

- Antidepressant effects : By modulating neurotransmitter levels in the brain.

- Antitumor activity : Through inhibition of specific signaling pathways involved in cell proliferation and survival.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

- Antitumor Activity : The compound has shown potential in inhibiting tumor growth in various cancer models. For instance, it has been tested in vitro against cancer cell lines, demonstrating significant antiproliferative effects .

- Neuroprotective Effects : There is evidence suggesting that compounds with a similar piperidine structure can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer’s .

- Anti-inflammatory Properties : Some studies suggest that the compound may also exhibit anti-inflammatory effects, potentially modulating pathways related to inflammation and immune response .

Case Study 1: Antitumor Efficacy

In a recent study involving human cancer cell lines, this compound was evaluated for its ability to inhibit cell proliferation. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM .

Case Study 2: Neuroprotective Mechanism

Another study focused on the neuroprotective properties of piperidine derivatives. The compound was tested for its ability to inhibit AChE activity, demonstrating an IC50 value comparable to known AChE inhibitors such as donepezil . This suggests potential applications in treating Alzheimer's disease.

Case Study 3: In Vivo Studies

Animal model studies have shown that administration of this compound resulted in reduced tumor size and improved survival rates in mice bearing xenografts of human tumors. These findings support further exploration into its therapeutic potential .

Data Table: Biological Activity Summary

Q & A

Q. What analytical techniques are recommended to confirm the structural identity and purity of 2-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride?

To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton environments and carbon frameworks, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity assessment, employ reverse-phase HPLC with UV detection (λ = 200–300 nm) and a C18 column, using acetonitrile/water gradients. Cross-reference spectral data with synthesized analogs or computational predictions (e.g., density-functional theory (DFT)-generated NMR shifts) to resolve ambiguities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for piperidine derivatives, which recommend:

- Use of PPE (gloves, lab coat, goggles) to prevent skin/eye contact.

- Immediate decontamination with water for spills (15-minute flushing for eyes).

- Storage in a cool, dry environment under inert gas (argon/nitrogen) to prevent hygroscopic degradation.

- First-aid measures include rinsing affected areas and seeking medical attention for persistent irritation .

Q. How can researchers synthesize this compound, and what are critical reaction conditions?

A plausible route involves reductive amination between 2-(piperidin-1-yl)methyl)benzonitrile and an aminomethyl precursor. Key steps:

Protection of primary amine : Use Boc-anhydride to prevent side reactions.

Coupling : Employ NaBH(OAc)₃ or Hantzsch ester in dichloromethane at 0–5°C for controlled imine reduction.

Deprotection : Treat with HCl/dioxane to yield the hydrochloride salt. Monitor reaction progress via TLC (silica gel, EtOAc/hexane) .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can calculate:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites.

- Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions.

- Thermochemical data : Compare experimental vs. theoretical Gibbs free energy for stability analysis. Validate calculations with experimental UV-Vis or cyclic voltammetry data .

Q. What strategies can resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

Stereochemical analysis : Use NOESY or ROESY NMR to assess spatial proximity of protons.

Impurity profiling : Perform LC-MS to detect byproducts (e.g., unreacted intermediates).

Crystallography : Grow single crystals for X-ray diffraction to confirm 3D structure.

Cross-validation : Compare with DFT-optimized geometries and simulated spectra .

Q. How might structural modifications enhance the compound’s solubility for in vivo studies?

Q. What biological targets or mechanisms could this compound plausibly engage, based on structural analogs?

Piperidine derivatives often target G protein-coupled receptors (GPCRs) or enzymes. For example:

- GLP-1 receptor activation : Structural similarity to patented GLP-1 activators (e.g., piperidine-linked benzodioxoles) suggests potential metabolic activity.

- Kinase inhibition : The benzonitrile moiety may interact with ATP-binding pockets. Validate via molecular docking (AutoDock Vina) and in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.